molecular formula C11H13NO B1425416 1-(methoxymethyl)-2-methyl-1H-indole CAS No. 1322763-37-0

1-(methoxymethyl)-2-methyl-1H-indole

Cat. No.: B1425416
CAS No.: 1322763-37-0
M. Wt: 175.23 g/mol
InChI Key: DWPJNBINOXYLRH-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-methyl-1H-indole ( 1322763-37-0) is a substituted indole derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a methoxymethyl group at the N1 position and a methyl group at the C2 position of the indole core, a modification known to alter the physical, chemical, and biological properties compared to the parent indole structure. The 1-alkoxyindole scaffold is recognized as an emerging alternative to classical indoles, with the alkoxy group contributing to improved chemical stability and altered polarity, which can be beneficial for absorption properties in drug discovery research . This reagent serves as a key synthetic intermediate for the construction of novel multisubstituted 1-alkoxyindoles, which are valuable scaffolds in the development of bioactive molecules . The molecular formula is C11H13NO, with a molecular weight of 175.23 g/mol . Research applications for this compound and its derivatives span across various fields, including the synthesis of potential antiviral agents , and it represents a privileged structure in pharmaceutical research due to the broad biological activity of the indole pharmacophore. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(methoxymethyl)-2-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-7-10-5-3-4-6-11(10)12(9)8-13-2/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPJNBINOXYLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-(Methoxymethyl)ation of 2-Methylindole

A common approach involves the reaction of 2-methyl-1H-indole with methoxymethyl chloride or similar alkylating agents under basic conditions to introduce the methoxymethyl group at the nitrogen atom.

  • Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to reflux.
  • Base Catalysts: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the indole nitrogen, enhancing nucleophilicity.
  • Yields: Reported yields in literature range from moderate to high (60–95%), depending on reaction time and purity of reagents.

Preparation via Indole-1-Carboxylate Intermediates

A novel and efficient method involves the synthesis of indole-1-methyl carboxylates and their derivatives, which can be subsequently converted to 1-(methoxymethyl)-2-methyl-1H-indole.

  • Method Description: Indole or substituted indoles are reacted with dimethyl carbonate (DMC) in the presence of catalytic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) or acetate ([Bmim]OAc).
  • Reaction Parameters: The reaction is carried out between -10°C and the solvent boiling point, optimally at 50–80°C for 0.5 to 48 hours.
  • Catalyst Loading: Ionic liquid catalyst amount varies from 1% to 50% molar ratio relative to the indole substrate.
  • Advantages: This method avoids harsher reagents and provides mild conditions with environmentally benign solvents.
  • Reference Data: A Chinese patent (CN101157650B) reports this method for preparing methyl indole-1-carboxylate derivatives, which can be further transformed into methoxymethyl-substituted indoles.

Reduction of Methyl 4-Methoxy-1H-indole-2-carboxylate

Another synthetic route involves reduction of methyl esters of methoxy-substituted indoles to yield the corresponding methoxymethyl derivatives.

  • Procedure: Methyl 4-methoxy-1H-indole-2-carboxylate is treated with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or 1,4-dioxane.
  • Conditions: The reaction is initiated at 0°C, then warmed to room temperature and refluxed for 15–16 hours.
  • Workup: The reaction mixture is carefully quenched with ice water, extracted with ethyl acetate, washed with saturated sodium chloride solution, dried, filtered, and concentrated.
  • Yield: High yields (~99%) of 4-methoxy-2-methyl-1H-indole are obtained, which can be further functionalized to the methoxymethyl derivative.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages References
Direct N-alkylation 2-methyl-1H-indole, methoxymethyl chloride, NaH/K2CO3 0°C to reflux, DMF/THF 60–95 Simple, straightforward Literature standard
Ionic Liquid Catalyzed Carboxylate Formation Indole, dimethyl carbonate, [Bmim]OH or [Bmim]OAc 50–80°C, 0.5–48 h Moderate to high Mild, green chemistry approach
LiAlH4 Reduction of Methyl Esters Methyl 4-methoxy-1H-indole-2-carboxylate, LiAlH4 0°C to reflux, THF or dioxane ~99 High yield, well-established method

Research Findings and Notes

  • The ionic liquid-catalyzed method offers a greener alternative by using dimethyl carbonate as a solvent and methylating agent, which is less toxic and more sustainable than traditional alkyl halides.
  • Direct alkylation methods require careful control of base and temperature to avoid over-alkylation or polymerization side reactions.
  • Reduction methods using LiAlH4 are highly efficient but involve handling of pyrophoric reagents and require strict anhydrous conditions.
  • No significant data were found on enzymatic or biocatalytic methods for this compound, indicating chemical synthesis remains the primary route.
  • Optimization of catalyst loading and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(methoxymethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxymethyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(methoxymethyl)-2-methyl-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-2-methyl-1H-indole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

7-Methoxymethyl-1-methyl-1H-indole (CAS: 1034895-78-7)

  • Substituents : Methyl at N1, methoxymethyl at C7.
  • Molecular Formula: C11H13NO.
  • Molecular Weight : 175.23 g/mol.
  • Synthesis : Achieved in 89% yield via optimized routes involving alkylation or coupling reactions .

1-Ethyl-2-methylindole

  • Substituents : Ethyl at N1, methyl at C2.
  • Molecular Formula : C11H13N.
  • Molecular Weight : 159.23 g/mol.
  • Synthesis : Prepared using 2,3,3-trimethyl-3H-indole with ethyl bromide and KOH in acetonitrile (96% purity) .
  • Key Differences : Replacement of the methoxymethyl group with ethyl reduces polarity, impacting solubility and interaction with biological targets .

1-Ethyl-5-methoxy-1H-indole

  • Substituents : Ethyl at N1, methoxy at C5.
  • Molecular Formula: C11H13NO.
  • Molecular Weight : 191.23 g/mol.
  • Synthesis : Synthesized via NaH-mediated alkylation of 5-methoxyindole with bromoethane (85% yield) .
  • Key Differences : The methoxy group at C5 introduces electron-donating effects, influencing regioselectivity in further reactions (e.g., oxalyl chloride coupling) .

1-Benzyl-5-methyl-1H-indole-2-carboxylic Acid

  • Substituents : Benzyl at N1, methyl at C5, carboxylic acid at C2.
  • Molecular Formula: C17H15NO2.
  • Molecular Weight : 265.31 g/mol.
  • Synthesis : Derived from LiOH-mediated hydrolysis of methyl esters (81% yield) .
  • Key Differences : The carboxylic acid group enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or drug design .

Research Findings and Implications

  • Synthetic Flexibility : Alkylation at N1 (e.g., methoxymethyl, ethyl) is a common strategy, with yields ranging from 85% to 96% depending on substituent size and reaction conditions .

Biological Activity

1-(Methoxymethyl)-2-methyl-1H-indole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13NO
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 65364760

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole core followed by alkylation reactions. Recent studies have optimized these synthetic pathways to enhance yield and purity.

Synthesis Route Overview

StepReaction TypeKey ReagentsYield (%)
1ReductionSnCl₂·2H₂O75
2AlkylationAlkyl halides82
3CyclizationBase (DBU)78

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a Minimum Inhibitory Concentration (MIC) as low as 20 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound suggest potential benefits in models of neurodegenerative diseases. In animal studies, it has been shown to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : Disc diffusion method was employed against various bacterial strains.
    • Results : The compound exhibited significant inhibition zones, particularly against Gram-positive bacteria.
  • Anticancer Research :
    • Objective : Assess the cytotoxic effects on MCF-7 and A549 cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : IC50 values were calculated at approximately 25 µM for MCF-7 cells, indicating potent anticancer activity.
  • Neuroprotection Study :
    • Objective : Investigate the neuroprotective effects in a mouse model of Alzheimer's.
    • Methodology : Behavioral tests alongside biochemical assays for oxidative stress markers.
    • Results : Significant improvement in memory retention and reduced levels of malondialdehyde (a marker of oxidative stress).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(methoxymethyl)-2-methyl-1H-indole?

  • Methodology : The synthesis typically involves functionalization of the indole core. For example, alkylation at the indole nitrogen using methoxymethyl chloride in the presence of a base (e.g., NaH) in anhydrous THF or DMF under inert conditions . Alternative routes may involve cross-coupling reactions, such as dehydrative coupling of ketones with indoles using Brønsted acid catalysts, as demonstrated in analogous indole derivatives . Reaction optimization should prioritize inert atmospheres (N₂/Ar) and low moisture to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the methoxymethyl group (-CH₂-O-CH₃) appears as a singlet for the OCH₃ protons (~δ 3.3–3.5 ppm) and a triplet for the CH₂ group (~δ 4.5–5.0 ppm) .
  • X-ray Crystallography : Employ single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization. Validate bond lengths and angles against density functional theory (DFT) calculations to resolve ambiguities .

Q. What analytical techniques are suitable for monitoring reaction progress in indole functionalization?

  • Methodology :

  • TLC with UV/fluorescence detection : Use silica plates and ethyl acetate/hexane eluents. Indole derivatives often exhibit strong UV absorption at 254 nm.
  • LC-MS : Monitor intermediates and byproducts in real-time. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can regioselectivity challenges in indole alkylation be addressed during synthesis?

  • Methodology : Regioselective alkylation at the N1 position requires steric and electronic control. Use bulky bases (e.g., LDA) to deprotonate the indole nitrogen selectively. For example, 2-methyl substitution on the indole ring directs methoxymethylation to N1 due to steric hindrance at C3 . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in crystallographic data interpretation for methoxymethyl-substituted indoles?

  • Methodology :

  • Multi-software validation : Compare refinement results from SHELXL with other programs (e.g., Olex2) to identify systematic errors.
  • Twinned data handling : For poorly diffracting crystals, use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors (<0.05) .
  • Hydrogen bonding analysis : Validate methoxymethyl conformation via Hirshfeld surface analysis, focusing on C-H···O interactions .

Q. How can computational chemistry aid in predicting the reactivity of this compound in further functionalization?

  • Methodology :

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to identify electrophilic/nucleophilic sites. Fukui indices highlight reactive positions for electrophilic substitution (e.g., C5 or C7) .
  • MD simulations : Study solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize charge-separated intermediates in SN2 alkylation .

Q. What are the best practices for evaluating the hydrolytic stability of the methoxymethyl group under physiological conditions?

  • Methodology :

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV, quantifying residual parent compound over 24–72 hours.
  • Activation energy determination : Use Arrhenius plots (k vs. 1/T) from accelerated stability studies (40–60°C) to predict shelf-life .

Q. How can the compound’s potential bioactivity be assessed against structurally related indole derivatives?

  • Methodology :

  • In vitro screening : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC assays). Compare with 5-methoxyindole derivatives, which often show enhanced activity due to improved membrane permeability .
  • Enzyme inhibition studies : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive probes. Structural analogs like bisindolylmaleimides serve as positive controls .

Contradictions and Open Challenges

  • Synthetic Yields : Methoxymethylation yields vary widely (30–70%) depending on solvent purity and base strength. Anhydrous DMF outperforms THF but may complicate purification .
  • Crystallographic Ambiguities : Discrepancies in torsional angles of the methoxymethyl group (e.g., C9-N1-C10-C11) suggest dynamic disorder, requiring low-temperature data collection (<150 K) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(methoxymethyl)-2-methyl-1H-indole
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1-(methoxymethyl)-2-methyl-1H-indole

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